cis-Octahydro-quinoxalin-2-one
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Overview
Description
cis-Octahydro-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound with the molecular formula C8H14N2O It is a derivative of quinoxalin-2-one, characterized by the presence of a saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sequential Nitrosation and Cyclization: Another approach is the sequential nitrosation and cyclization reaction of N-aryl-cyanoacetamides with tert-butyl nitrate.
Industrial Production Methods: Industrial production methods for cis-Octahydro-quinoxalin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Octahydro-quinoxalin-2-one can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using various alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinoxalin-2,3-dione derivatives.
Reduction: Formation of tetrahydroquinoxalin-2-one derivatives.
Substitution: Formation of N-alkylated quinoxalin-2-one derivatives.
Scientific Research Applications
cis-Octahydro-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cis-Octahydro-quinoxalin-2-one involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but often involve inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, which lacks the saturated bicyclic structure.
Tetrahydroquinoxalin-2-one: A partially reduced form with a single saturated ring.
Dihydroquinoxalin-2-one: Another reduced form with different hydrogenation levels.
Uniqueness: cis-Octahydro-quinoxalin-2-one is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated or partially saturated analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYREMMLJKWDCF-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)NCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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